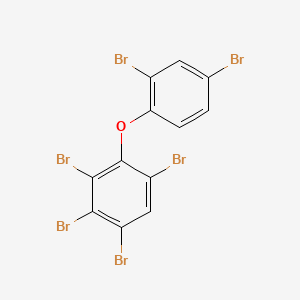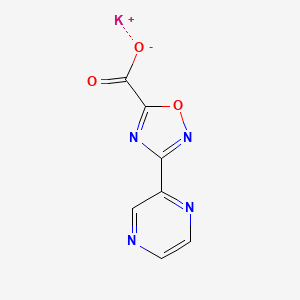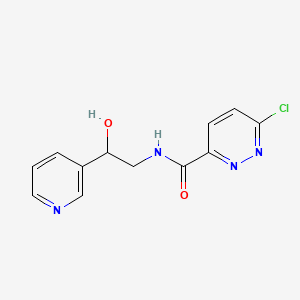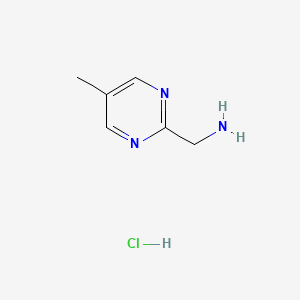
2,2',3,4,4',6-Hexabromodiphenyl ether
Descripción general
Descripción
“2,2’,3,4,4’,6-Hexabromodiphenyl ether” is a chemical compound with the molecular formula C12H4Br6O . It is a type of polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant . The compound is also known by other names such as 1,2,3,5-Tetrabrom-4-(2,4-dibromphenoxy)benzol .
Molecular Structure Analysis
The molecular structure of “2,2’,3,4,4’,6-Hexabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage. Each phenyl ring is substituted with multiple bromine atoms . The average mass of the molecule is 643.584 Da .Aplicaciones Científicas De Investigación
Conformational Properties
- Study Objective: Investigating the conformational properties of polybrominated diphenyl ethers (PBDEs) using quantum chemical methods.
- Key Findings: PBDEs, including 2,2',3,4,4',6-hexabromodiphenyl ether, are structurally related to polychlorinated biphenyls and thyroid hormones. They are conformationally flexible due to low energy barriers for interconversion of stable conformers. This flexibility is crucial for assessing environmental fate and risk (Hu et al., 2005).
Metabolite Identification
- Study Objective: Identifying hydroxylated metabolites in rats exposed to related PBDE compounds.
- Key Findings: Hydroxylated metabolites of tetrabrominated and tribrominated diphenyl ethers were identified, indicating metabolic transformation in living organisms (Marsh et al., 2006).
Environmental Impact
- Study Objective: Assessing the importance of certain PBDE compounds, including hexabromodiphenyl ethers, in environmental regulations.
- Key Findings: The study found that certain hexabromodiphenyl ethers were not significant components in technical octa-BDE mixtures, impacting their regulatory status (Konstantinov et al., 2011).
Synthesis and Identification of Novel Metabolites
- Study Objective: Synthesizing and identifying novel polybrominated diphenyl ether metabolites in human blood.
- Key Findings: Several new hydroxylated PBDE metabolites were synthesized and tentatively identified in human blood, indicating the transformation of PBDEs in the human body (Rydén et al., 2012).
Occupational Exposure
- Study Objective: Investigating the exposure of Swedish workers to PBDEs, including hexabromodiphenyl ethers.
- Key Findings: Workers in certain occupations showed significant exposure to various PBDE congeners, highlighting occupational health concerns (Sjödin et al., 1999).
Extraction and Determination Methods
- Study Objective: Developing methods for determining PBDEs in environmental samples.
- Key Findings: Efficient extraction and determination methods for various PBDE congeners, including hexabromodiphenyl ethers, were presented, enhancing environmental monitoring capabilities (Negreira et al., 2015).
Photodegradation Study
- Study Objective: Investigating the photodegradation of major PBDE congeners in different environments.
- Key Findings: The study showed the rapid photodegradation of BDE153, a hexabromodiphenyl ether, into lower brominated congeners, indicating the potential for environmental transformation under sunlight exposure (Rayne et al., 2006).
Binding Affinity Study
- Study Objective: Investigating the affinity of BDE154, a related PBDE compound, with human serum albumin.
- Key Findings: The study revealed insights into the binding interactions and potential bioactivity of BDE154, providing valuable information for understanding human exposure pathways (Yang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESDYWNWEVPOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785353 | |
| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',6-Hexabromodiphenyl ether | |
CAS RN |
446254-96-2 | |
| Record name | 2,2',3,4,4',6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ED43SC4AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine](/img/structure/B1430128.png)


![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)

![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)

![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)